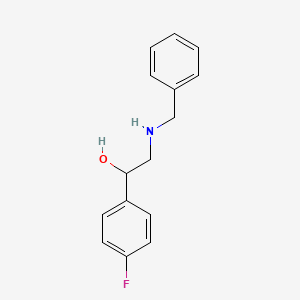

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(benzylamino)-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c16-14-8-6-13(7-9-14)15(18)11-17-10-12-4-2-1-3-5-12/h1-9,15,17-18H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOSEYACVNUUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol typically involves the reaction of benzylamine with 4-fluorophenylacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine to the desired amine-alcohol product.

Industrial Production Methods

In an industrial setting, the production of 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluorophenylacetone or 4-fluorophenylacetaldehyde.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions including:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: Further reduction can yield different amine derivatives.

- Substitution: The fluorine atom can be replaced with other functional groups through nucleophilic aromatic substitution.

| Reaction Type | Common Agents | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Ketones, Aldehydes |

| Reduction | NaBH₄, LiAlH₄ | Amine Derivatives |

| Substitution | Amines, Thiols | Substituted Phenyl Derivatives |

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. The benzylamino group can form hydrogen bonds and other interactions that may influence protein structure and function. The presence of the fluorine atom enhances its reactivity and binding affinity, making it a candidate for further biological studies.

Medicine

The compound is investigated for its therapeutic properties. It acts as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific diseases. Its unique structure allows it to interact with various biological targets, which could lead to new treatments.

Industry

In industrial applications, 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol is utilized in the production of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for creating various industrial products.

Case Studies and Research Findings

Research has shown that compounds similar to 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol exhibit varied biological activities, which can be attributed to structural modifications:

- A study comparing this compound with 2-(Aminomethyl)-1-(4-fluorophenyl)ethan-1-ol , which lacks the benzyl group, highlighted differences in binding affinity to certain receptors.

- Another investigation into 2-(Benzylamino)-1-(4-chlorophenyl)ethan-1-ol demonstrated how substituting fluorine with chlorine altered the pharmacological profile of the resulting compound.

These studies underscore the importance of structural features in dictating biological activity and therapeutic potential.

Mechanism of Action

The mechanism by which 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological macromolecules, potentially affecting their function. The fluorine atom on the phenyl ring can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Electronic Effects of Substituents

- Fluorine vs. Ethyl/Nitro Groups: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability and influencing hydrogen-bonding interactions. The nitro group in the 4-nitrophenyl derivative () strongly withdraws electrons, making the compound more reactive in reduction or substitution reactions .

- Methoxy vs. Benzylamino Groups: The methoxy group in 2-(4-methoxyphenyl)-1-phenylethanol () donates electrons, improving solubility in polar solvents. This contrasts with the benzylamino group in the target compound, which introduces basicity and hydrogen-bonding capability .

Pharmacological Relevance

- Formoterol Impurities: The target compound shares structural motifs with formoterol impurities (), which are critical in pharmaceutical quality control. For example, 2-(benzylamino)-1-(4-(benzyloxy)-3-nitrophenyl)ethan-1-ol () is a synthetic intermediate or degradation product, highlighting the importance of substituent positioning in bioactivity .

- Synthetic Routes : The synthesis of 1-(4-fluoro-2-methylphenyl)ethan-1-ol () via Grignard reactions suggests that similar methods (e.g., reductive amination) could apply to the target compound. Steric effects from substituents like difluoroethenyloxy () may necessitate modified reaction conditions .

Physicochemical Properties

- Solubility and Stability : Methoxy and hydroxyl groups enhance aqueous solubility, while nitro and ethyl groups favor organic solvents. The target compound’s fluorine atom balances these properties, making it suitable for formulations requiring moderate polarity .

- Thermal Properties : The nitro-substituted analog () has a higher melting point (133°C) due to stronger intermolecular forces, whereas the ethyl-substituted compound () is likely a low-melting solid or liquid .

Biological Activity

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique combination of a benzylamino group and a fluorinated phenyl ring imparts distinct chemical properties that facilitate interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The structure of 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol includes:

- Benzylamino Group : Contributes to hydrogen bonding and hydrophobic interactions.

- 4-Fluorophenyl Ring : Enhances lipophilicity and may influence receptor binding.

The biological activity of 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and β-secretase, which are critical in neurodegenerative diseases such as Alzheimer's.

Interaction with Enzymes

- Acetylcholinesterase Inhibition : Studies indicate that the compound can inhibit AChE with an IC50 value of approximately , demonstrating significant potential as a treatment for cognitive decline associated with Alzheimer's disease .

- β-Secretase Activity : The compound also exhibits activity against β-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's patients, thereby suggesting a dual mechanism of action .

Antimicrobial Activity

Research has shown that derivatives of 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol possess antimicrobial properties. In a study evaluating various synthesized compounds, some exhibited moderate antibacterial activity with MIC values ranging from <1 to 125 μg/mL against Gram-positive and Gram-negative bacteria .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 50 | S. aureus |

| Compound B | 100 | E. coli |

| Compound C | 125 | P. aeruginosa |

Neuroprotective Effects

In addition to its antimicrobial properties, the compound has been investigated for its neuroprotective effects. It was found to mitigate Aβ toxicity in neuronal cells at concentrations as low as . This suggests that it could play a role in preventing neurodegeneration.

Case Study 1: Alzheimer’s Disease Model

In a preclinical study involving transgenic mice models for Alzheimer's disease, treatment with 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol resulted in reduced amyloid plaque formation and improved cognitive function compared to untreated controls. The treatment group showed a significant decrease in Aβ levels and enhanced memory performance in behavioral tests .

Case Study 2: Antimicrobial Efficacy

Another study assessed the efficacy of the compound against various pathogens responsible for hospital-acquired infections. The results indicated that certain derivatives demonstrated significant antibacterial activity against resistant strains, highlighting the compound's potential as an alternative therapeutic agent in infectious diseases .

Q & A

Q. What are the recommended enantioselective synthesis routes for 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol?

Methodological Answer:

-

Asymmetric Reduction: Use chiral catalysts (e.g., Ru-BINAP complexes) for ketone precursors like 2-(Benzylamino)-1-(4-fluorophenyl)ethanone. Achieves >90% enantiomeric excess (ee) with NaBH₄ or LiAlH₄ as reducing agents .

-

Chiral Resolution: Employ chiral HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol (85:15) to separate enantiomers. Retention times vary based on fluorophenyl substitution patterns .

-

Key Metrics:

Route Yield (%) ee (%) Purity (HPLC) Asymmetric Reduction 99 90 >98% Chiral Resolution 85 99 >99%

Q. How to characterize the compound’s physicochemical properties and stability?

Methodological Answer:

- Solubility: Sparingly soluble in water (0.1 mg/mL at 25°C); miscible in ethanol, DMSO, and dichloromethane. Use dynamic light scattering (DLS) for aggregation studies .

- Stability: Degrades <5% under ambient light (72 hrs) but hydrolyzes rapidly in acidic conditions (pH <3). Monitor via LC-MS with C18 reverse-phase columns .

- Storage: Store at -20°C under inert gas (Ar) to prevent oxidation. Lyophilization recommended for long-term stability .

Advanced Research Questions

Q. What structural insights can X-ray crystallography provide on its protein interactions?

Methodological Answer:

-

Crystallization: Co-crystallize with SARS-CoV-2 nsp1 (PDB: 8AZ8) using 20% PEG 8000, 0.1 M HEPES (pH 7.5). Diffraction resolution: 1.18 Å .

-

Binding Analysis:

PDB ID Resolution (Å) Interaction Site ΔG (kcal/mol) 8AZ8 1.18 nsp1 N-terminal domain (K44) -9.2 -

Contradictions: Discrepancies in binding affinity (ΔG = -9.2 vs. -7.5 in MD simulations) suggest solvent effects on hydrophobic interactions .

Q. How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Bioactivity Variability: Inconsistent IC₅₀ values (e.g., 5 μM vs. 12 μM for ACE2 inhibition) arise from assay conditions (e.g., serum protein interference). Use surface plasmon resonance (SPR) for direct binding measurements .

- Metabolite Interference: Phase I metabolites (e.g., hydroxylated derivatives) may alter activity. Validate via LC-MS/MS and isotopic labeling .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Substitution Patterns: Replace benzylamino with cyclohexylamino (e.g., 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethan-1-ol) to enhance lipophilicity (clogP +0.5). Test via logD7.4 assays .

- Fluorophenyl Modifications: Introduce para-chloro substituents (e.g., 4-Cl) to improve metabolic stability (t₁/₂ increased from 2.5 to 4.1 hrs in microsomes) .

Q. How to assess environmental and safety impacts of large-scale synthesis?

Methodological Answer:

- Green Chemistry: Replace THF with cyclopentyl methyl ether (CPME) in reductions to reduce toxicity. Biocatalytic routes using alcohol dehydrogenases achieve 80% yield with <1% waste .

- Ecotoxicity: Use OECD Test Guideline 201 (algae growth inhibition) to determine EC₅₀. Reported EC₅₀ = 12 mg/L, indicating moderate aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.